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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445 Get Quote

Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry fragmentation

patterns of 2-(2-Chloroethoxy)propane (CAS: 10435-84-4). Unlike generic spectral libraries,

this document focuses on the mechanistic causality governing the fragmentation, specifically

distinguishing this branched ether from its linear isomer (1-(2-chloroethoxy)propane).

The analysis is grounded in Electron Ionization (EI) at 70 eV. The fragmentation landscape is

dominated by the competition between the ether oxygen’s ability to stabilize positive charge

(alpha-cleavage) and the formation of stable carbocations (inductive cleavage).

Key Diagnostic Signatures:

Base Peak: m/z 43 (Isopropyl cation).

Isotopic Cluster: 3:1 ratio (

) on all chlorine-retaining fragments.[1]

Isomer Validation: Presence of m/z 107 (M -

) distinguishes this compound from its n-propyl analog.
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Part 1: Physicochemical Context & Ionization
Strategy
Before interpreting the spectrum, one must understand the molecular architecture that dictates

the fragmentation.

Structural Analysis[2]
Formula:

Molecular Weight: 122.05 u (

), 124.05 u (

).

Functional Groups:

Ether Linkage: The site of initial ionization (highest HOMO).

Isopropyl Group: A source of stable secondary carbocations and methyl radical loss.

Chloroethyl Group: Provides a distinct isotopic signature and inductive electron

withdrawal.

Ionization Protocol (EI 70 eV)
Standard 70 eV electron impact is required. Softer ionization (CI) will enhance the molecular

ion (

) but suppress the structural fragment information necessary for isomer differentiation.

Observation: The molecular ion (

, m/z 122) is expected to be weak or absent due to the high lability of the ether bonds and
the stability of the fragment ions.
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Part 2: The Fragmentation Landscape (Mechanism &
Interpretation)
The fragmentation of 2-(2-Chloroethoxy)propane is governed by three primary pathways:

Alpha-Cleavage, Inductive Cleavage, and Onium Reaction.

Pathway A: Inductive Cleavage (The Base Peak)
The most abundant ion arises from heterolytic fission of the C-O bond. Stevenson’s Rule

dictates that the positive charge resides on the fragment with the lower ionization energy.

Mechanism: The bond between the isopropyl carbon and the oxygen breaks.

Product: The isopropyl cation ($[(CH_3)_2CH]^+ $) and a chloroethoxy radical.

m/z:43

Intensity:100% (Base Peak)

Why: The secondary isopropyl carbocation is significantly more stable than the primary

chloroethyl carbocation (m/z 63), making m/z 43 the dominant peak.

Pathway B: Alpha-Cleavage (Isomer Differentiation)
This pathway is critical for distinguishing the isopropyl isomer from the n-propyl isomer.

Ionization occurs at the oxygen lone pair, triggering homolytic cleavage of the C-C bond

adjacent (

) to the oxygen.

Mechanism: Removal of a methyl radical (

) from the isopropyl group.

Product: An oxonium ion

.

m/z:107 (
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) and 109 (

).

Diagnostic Value: The n-propyl isomer cannot lose a methyl group via

-cleavage without breaking a stronger primary C-C bond. Therefore, a prominent m/z 107
peak confirms the isopropyl structure.

Pathway C: The Chloroethyl Signature
Inductive cleavage can also occur on the chloroethyl side, though it is less favorable due to the

electron-withdrawing nature of chlorine.

Mechanism: Heterolytic cleavage of the O-Ethyl bond.

Product: The 2-chloroethyl cation

.

m/z:63 (

) and 65 (

).

Intensity: Moderate (20-40%).

Isotope Pattern: This peak must exhibit the characteristic 3:1 intensity ratio, confirming the

presence of chlorine.[1][2][3]

Pathway D: Rearrangement (Loss of Neutral Alkene)
A McLafferty-like rearrangement or "onium reaction" involving hydrogen transfer.

Mechanism: A hydrogen from the isopropyl group transfers to the oxygen, followed by the

elimination of neutral propene (

).

Product: 2-Chloroethanol radical cation
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.

m/z:80 (

) and 82 (

).

Part 3: Data Summary & Validation Tables
Table 1: Key Ion Peaks and Assignments

m/z (Nominal)
Ion
Composition

Structure
Classification

Relative
Abundance

Origin
Mechanism

43 Isopropyl Cation 100% (Base)
Inductive

Cleavage (C-O)

63
Chloroethyl

Cation
20-35%

Inductive

Cleavage (C-O)

65
Chloroethyl

Cation (Iso)
~1/3 of m/z 63 Isotope Partner

73 Oxonium Ion 10-20%

-Cleavage (Loss

of

)

80
Chloroethanol

Radical
5-15%

Rearrangement

(Loss of

Propene)

107 Oxonium Ion 10-25%

-Cleavage (Loss

of

)

122 Molecular Ion < 1% Parent
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Table 2: Isomer Validation Checklist (Self-Validating
Protocol)
To confirm you have 2-(2-Chloroethoxy)propane and not 1-(2-Chloroethoxy)propane:

Check m/z 43: Is it the base peak? (Yes = Consistent with Isopropyl).

Check m/z 107: Is it present? (Yes = Isopropyl confirmed. The n-propyl isomer yields m/z 93

via loss of ethyl).

Check Isotope Ratio: Do peaks 63, 80, and 107 show a ~3:1 ratio with their +2 neighbors?

(Yes = Chlorine confirmed).

Part 4: Visualization of Pathways
The following diagrams map the logical flow of fragmentation and the experimental workflow.

Diagram 1: Fragmentation Mechanism Tree
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Caption: Mechanistic tree showing the derivation of the base peak (m/z 43) and the diagnostic

isomer peak (m/z 107).
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Diagram 2: Experimental Validation Workflow
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Caption: Step-by-step logic flow for validating the specific isopropyl isomer using MS data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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